molecular formula C15H30N2 B5818272 N-(2-piperidin-1-ylethyl)cyclooctanamine

N-(2-piperidin-1-ylethyl)cyclooctanamine

Cat. No.: B5818272
M. Wt: 238.41 g/mol
InChI Key: KOCDHOPTNIAIEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-piperidin-1-ylethyl)cyclooctanamine is a synthetic organic compound with the molecular formula C15H30N2, intended for research and development purposes. This molecule features a cyclooctanamine group linked to a piperidine ring via an ethylenediamine-type chain, a structural motif present in compounds investigated for various biological activities. This structural class has been identified in patent literature for potential salidiuretic and hypertensive effects, suggesting value in cardiovascular and renal function research . Furthermore, the piperidine-ethylamine scaffold is a recognized pharmacophore in neuroactive compounds. Related structures are explored for modulating ferroptosis—a form of iron-dependent cell death—and for treating excitotoxic disorders associated with neurodegenerative diseases such as Alzheimer's and Parkinson's . Researchers can utilize this compound as a chemical tool or building block to investigate these pathways and develop novel therapeutic agents. Please Note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(2-piperidin-1-ylethyl)cyclooctanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2/c1-2-5-9-15(10-6-3-1)16-11-14-17-12-7-4-8-13-17/h15-16H,1-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCDHOPTNIAIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-piperidin-1-ylethyl)cyclooctanamine typically involves the reaction of cyclooctanone with piperidine in the presence of a reducing agent. One common method is the reductive amination of cyclooctanone with piperidine using sodium borohydride as the reducing agent . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(2-piperidin-1-ylethyl)cyclooctanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(2-piperidin-1-ylethyl)cyclooctanamine is used as a building block in organic synthesis to create more complex molecules.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a valuable tool for understanding biological pathways .

Medicine: this compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their pharmacological activities, including anti-inflammatory and analgesic properties .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-piperidin-1-ylethyl)cyclooctanamine with compounds sharing cycloalkylamine or piperidine-ethylamine motifs, as derived from the evidence.

Structural Features
Compound Name Core Structure Key Substituents/Modifications Reference
This compound Cyclooctanamine + piperidine-ethyl None Target
N-((6-Chloro-1H-indol-3-yl)methyl)cyclooctanamine (5i) Cyclooctanamine + indole-chloro Chloro-substituted indole ring
N-((6-Chloro-1-methyl-1H-indol-3-yl)methyl)cyclooctanamine (7c) Cyclooctanamine + methylindole-chloro Methyl and chloro groups on indole
N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine Piperidine-ethyl + Schiff base Bromophenyl Schiff base
N-methylcyclooctanamine Cyclooctanamine + methyl Methyl group instead of piperidine-ethyl

Key Observations :

  • The piperidine-ethyl group in the target compound introduces a secondary amine, enhancing basicity compared to methyl-substituted analogs like N-methylcyclooctanamine .
  • Chloroindole derivatives (5i, 7c) exhibit aromatic substituents that may improve binding to hydrophobic pockets in biological targets, unlike the purely aliphatic target compound .
  • The Schiff base analog () replaces the cyclooctane with a bromophenyl group, enabling conjugation-dependent bioactivity (e.g., antimicrobial effects) .

Key Observations :

  • Cyclooctanamine derivatives generally exhibit moderate yields (30–34%), suggesting challenges in steric hindrance during alkylation or amination steps .
  • The target compound’s synthesis would likely require similar strategies, but the absence of aromatic substituents might improve yield by reducing steric or electronic complications.
Physicochemical Properties

NMR Data Comparison :

  • This compound : Expected signals for cyclooctane protons (1.5–1.7 ppm) and piperidine N–CH2 groups (~2.5–3.0 ppm), based on analogs .
  • Compound 5i : 1H NMR shows aromatic protons (7.07–8.50 ppm) and cyclooctane protons (1.62–1.92 ppm) .
  • Compound 7c : Cyclooctane protons at 1.62 ppm; methylindole protons at 2.90 ppm .

HRMS Validation :

  • Cyclooctanamine derivatives (e.g., 5i, 7c) show <0.002 ppm error between calculated and observed HRMS values, confirming structural integrity .

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